molecular formula C7H7N3O2 B2764781 Ethyl 5-cyano-1H-pyrazole-3-carboxylate CAS No. 1809384-28-8

Ethyl 5-cyano-1H-pyrazole-3-carboxylate

Cat. No.: B2764781
CAS No.: 1809384-28-8
M. Wt: 165.152
InChI Key: VQHFICXBLBEZLF-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Mechanism of Action

Mode of Action

The mode of action of Ethyl 5-cyano-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would need to be elucidated through further experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketonitriles with hydrazine derivatives. For instance, the reaction of ethyl cyanoacetate with hydrazine hydrate under reflux conditions yields the desired pyrazole derivative . Another method includes the use of transition-metal catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance the efficiency and scalability of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-cyano-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate
  • Ethyl 5-cyano-1H-pyrazole-4-carboxylate
  • Methyl 5-cyano-1H-pyrazole-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both the cyano and ester groups in the molecule allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-cyano-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHFICXBLBEZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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